molecular formula C10H9BrN2O B15066054 2-Bromo-8-methoxy-4-methylquinazoline

2-Bromo-8-methoxy-4-methylquinazoline

Cat. No.: B15066054
M. Wt: 253.09 g/mol
InChI Key: DMUSGVVVFDSXNH-UHFFFAOYSA-N
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Description

2-Bromo-8-methoxy-4-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methoxy-4-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-methoxybenzoic acid and acetic anhydride.

    Cyclization: The key step involves the cyclization of the starting material to form the quinazoline ring. This is achieved by heating the 2-amino-5-bromo-3-methoxybenzoic acid with acetic anhydride under reflux conditions.

    Methylation: The final step involves the methylation of the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methoxy-4-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-8-methoxy-4-methylquinazoline or 2-thio-8-methoxy-4-methylquinazoline can be obtained.

    Oxidation Products: Quinazoline N-oxides are the major products of oxidation reactions.

    Reduction Products: Dihydroquinazolines are formed as a result of reduction reactions.

Scientific Research Applications

2-Bromo-8-methoxy-4-methylquinazoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Biology: The compound is used as a probe to study cellular processes and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-8-methoxy-4-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylquinazoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    8-Methoxy-4-methylquinazoline: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.

    2-Bromo-8-methoxyquinazoline: Lacks the methyl group, which may alter its electronic properties and biological activity.

Uniqueness

2-Bromo-8-methoxy-4-methylquinazoline is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-8-methoxy-4-methylquinazoline

InChI

InChI=1S/C10H9BrN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3

InChI Key

DMUSGVVVFDSXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)Br)OC

Origin of Product

United States

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